molecular formula C11H7BrN4OS2 B10896218 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896218
M. Wt: 355.2 g/mol
InChI Key: SKLFIRIVXJYTKD-WLRTZDKTSA-N
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Description

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of thiophene, furan, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-bromothiophene-2-carbaldehyde with 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(4-chlorothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
  • **4-{[(E)-(4-methylthiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the bromine atom in 4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H7BrN4OS2

Molecular Weight

355.2 g/mol

IUPAC Name

4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H7BrN4OS2/c12-7-4-8(19-6-7)5-13-16-10(14-15-11(16)18)9-2-1-3-17-9/h1-6H,(H,15,18)/b13-5+

InChI Key

SKLFIRIVXJYTKD-WLRTZDKTSA-N

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CS3)Br

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC(=CS3)Br

Origin of Product

United States

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